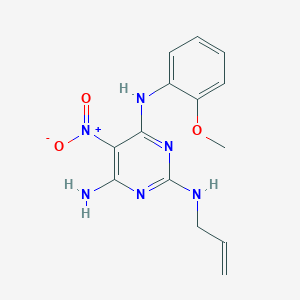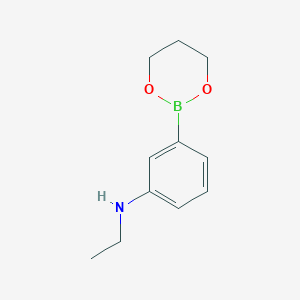
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine is an organic compound that features a boron-containing heterocyclic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine typically involves the reaction of N-ethylbenzenamine with a boronic acid derivative. One common method is the condensation reaction between N-ethylbenzenamine and 1,3-propanediol in the presence of a boron source, such as boric acid or boron trifluoride . The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis .
化学反応の分析
Types of Reactions
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce amines or alcohols .
科学的研究の応用
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: This compound can be used in the development of boron-based drugs and enzyme inhibitors.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
作用機序
The mechanism by which 3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols and other nucleophiles, which can inhibit enzyme activity or alter cellular processes. The compound’s boron-containing ring structure allows it to participate in unique chemical reactions that are not possible with other elements.
類似化合物との比較
Similar Compounds
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile: This compound has a similar boron-containing ring but with a nitrile group instead of an amine.
4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide: This compound features a methylbenzamide group instead of an ethylbenzenamine group.
Uniqueness
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine is unique due to its specific combination of a boron-containing ring and an ethylbenzenamine group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
特性
CAS番号 |
267660-72-0 |
|---|---|
分子式 |
C11H16BNO2 |
分子量 |
205.06 g/mol |
IUPAC名 |
3-(1,3,2-dioxaborinan-2-yl)-N-ethylaniline |
InChI |
InChI=1S/C11H16BNO2/c1-2-13-11-6-3-5-10(9-11)12-14-7-4-8-15-12/h3,5-6,9,13H,2,4,7-8H2,1H3 |
InChIキー |
ZZRHFOWUGZEBGC-UHFFFAOYSA-N |
正規SMILES |
B1(OCCCO1)C2=CC(=CC=C2)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)

![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
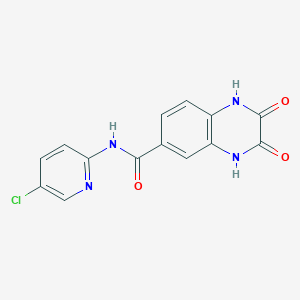
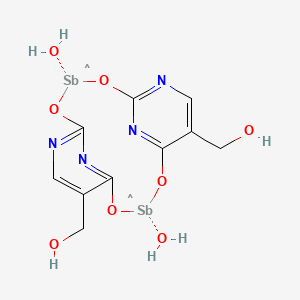
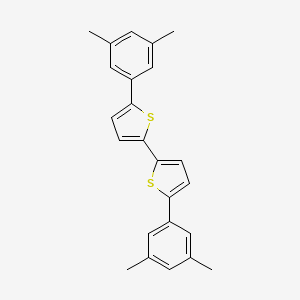




![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)

